![molecular formula C9H18ClN3O2 B5875362 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride](/img/structure/B5875362.png)
2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride, also known as HET0016, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-HETE, which is involved in the regulation of blood pressure, angiogenesis, and inflammation. In
Wirkmechanismus
2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride selectively inhibits the enzyme 20-HETE, which is involved in the production of a potent vasoconstrictor and pro-inflammatory mediator. By inhibiting 20-HETE, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride reduces blood pressure, improves endothelial function, and reduces inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride are primarily related to its inhibition of 20-HETE. In animal models, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been shown to reduce blood pressure, improve endothelial function, and reduce inflammation. In cancer research, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been shown to inhibit angiogenesis, which is a critical process in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride is its selectivity for 20-HETE, which allows for specific inhibition of this enzyme without affecting other pathways. However, one limitation of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride is its potential toxicity, as it has been shown to cause liver damage in animal studies.
Zukünftige Richtungen
There are several future directions for 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride research, including investigating its potential therapeutic applications in cardiovascular disease, cancer, and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride and to investigate potential side effects and toxicity. Finally, the development of more selective and potent inhibitors of 20-HETE may lead to the discovery of new therapeutic targets for a variety of diseases.
Synthesemethoden
The synthesis of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride involves several steps, including the reaction of 2-oxo-N-(piperidin-1-yl)acetamide with hydroxylamine hydrochloride to form 2-(hydroxyimino)-N-(piperidin-1-yl)acetamide. This intermediate is then treated with ethylene oxide in the presence of potassium carbonate to yield 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide. Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been extensively studied in various scientific research fields, including cardiovascular disease, cancer, and inflammation. In cardiovascular disease, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been shown to reduce blood pressure and improve endothelial function by inhibiting the production of 20-HETE. In cancer research, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been investigated as a potential anti-angiogenic agent, as 20-HETE is involved in the regulation of angiogenesis. Inflammation is also a target of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride, as it has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Eigenschaften
IUPAC Name |
(2E)-2-hydroxyimino-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c13-9(8-11-14)10-4-7-12-5-2-1-3-6-12;/h8,14H,1-7H2,(H,10,13);1H/b11-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHPTBKDTAZKMW-YGCVIUNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C=NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCNC(=O)/C=N/O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

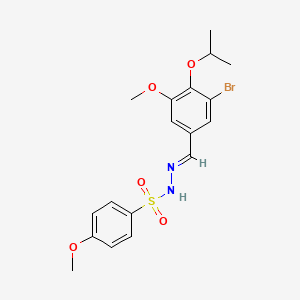
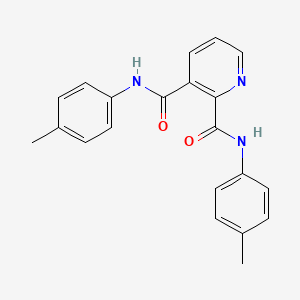
![3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5875292.png)
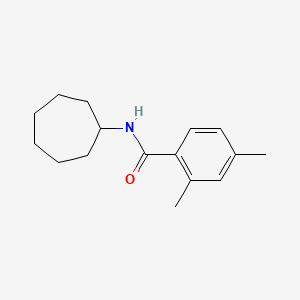
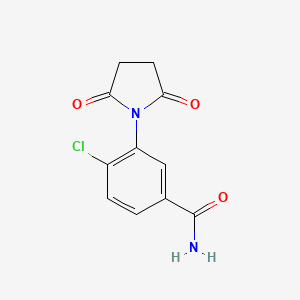
![4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5875314.png)
![5-(5-chloro-2-thienyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5875319.png)
![3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875324.png)
![N'-[1-(3-aminophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5875335.png)
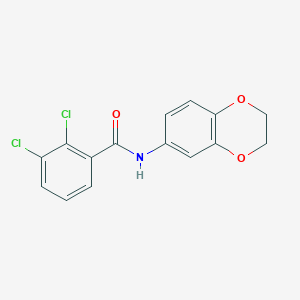
![2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5875348.png)
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)
![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)